Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with amino, cyano, and carboxylate groups. Its molecular formula is C6H5N3O3, and it has a molecular weight of 167.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetic acid derivatives with hydrazine derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-cyanoisoxazole-3-carboxylate
- 5-Amino-4-cyano-1,3-oxazole derivatives
- Indole derivatives
Uniqueness
Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of amino, cyano, and carboxylate groups makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-11-6(10)4-3(2-7)5(8)12-9-4/h8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVINCKJBMJPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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